Calcium zirconium oxide

Description

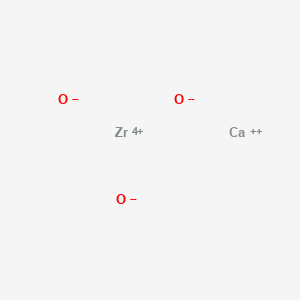

Structure

2D Structure

Properties

IUPAC Name |

calcium;oxygen(2-);zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.3O.Zr/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDMWYGPNPPHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ca+2].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149579 | |

| Record name | Calcium zirconium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11129-15-0 | |

| Record name | Calcium zirconium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011129150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium zirconium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium zirconium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Crystallography and Structural Science of Calcium Zirconium Oxide

Orthorhombic Perovskite Crystal Structure of CaZrO₃ Investigations

At ambient temperatures, calcium zirconate typically exhibits a distorted orthorhombic perovskite structure. cdmf.org.bracs.org This structure is characterized by a framework of corner-sharing ZrO₆ octahedra, with calcium ions occupying the interstitial spaces. acs.orggeoscienceworld.org

In the orthorhombic phase of CaZrO₃, the calcium (Ca²⁺) ion is coordinated with eight oxygen (O²⁻) atoms, forming a distorted CaO₈ polyhedron. materialsproject.org The Ca-O bond distances are not uniform, spanning a range from approximately 2.33 to 2.86 Å. materialsproject.org The zirconium (Zr⁴⁺) ion is situated at the center of an octahedron, coordinated with six oxygen atoms (ZrO₆). materialsproject.org The Zr-O bond lengths are also not identical, with studies reporting values around 2.10 Å and 2.11 Å, indicating a slight distortion of the octahedra. materialsproject.org Another investigation found Zr-O bond lengths ranging from 2.091(1) to 2.101(1) Å. cdmf.org.br

The nature of the chemical bonds in CaZrO₃ has been described as a combination of ionic and covalent characteristics. The Ca-O bond is considered to be predominantly ionic, while the Zr-O bond exhibits a significant degree of covalent character. cdmf.org.brresearchgate.net

Table 1: Atomic Coordination and Bond Lengths in Orthorhombic CaZrO₃

| Atom | Coordination Number | Coordinated Atom | Bond Length (Å) | Citation |

| Ca²⁺ | 8 | O²⁻ | 2.33 - 2.86 | materialsproject.org |

| Zr⁴⁺ | 6 | O²⁻ | 2.10 - 2.11 | materialsproject.org |

| Zr⁴⁺ | 6 | O²⁻ | 2.091 - 2.101 | cdmf.org.br |

The deviation of the CaZrO₃ structure from the ideal cubic perovskite form is primarily due to the tilting of the ZrO₆ octahedra. geoscienceworld.orgnist.gov These tilts are a mechanism to accommodate the strain arising from the ionic size mismatch between the constituent cations. nist.gov The corner-sharing octahedral tilt angles in orthorhombic CaZrO₃ have been reported to be in the range of 34-36°. materialsproject.org Another study reported similar tilt angles of 35-36°. materialsproject.orgosti.gov The tilting of the octahedra leads to a reduction in the Zr-O-Zr bond angles from the ideal 180° to approximately 146°. acs.org This significant tilting makes CaZrO₃ one of the most distorted Ca-oxide perovskites. geoscienceworld.org The distortion of the ZrO₆ octahedra is also characterized by O-Zr-O bond angles that deviate from the ideal 90°, with reported values ranging from 88.0(1)° to 99.0(1)°. cdmf.org.br

Table 2: ZrO₆ Octahedral Tilt Angles in Orthorhombic CaZrO₃

| Parameter | Value | Citation |

| Corner-sharing octahedral tilt angles | 34-36° | materialsproject.org |

| Corner-sharing octahedral tilt angles | 35-36° | materialsproject.orgosti.gov |

| Zr-O-Zr bond angle | ~146° | acs.org |

The orthorhombic structure of CaZrO₃ is most commonly described by the space group Pnma (No. 62). materialsproject.orgresearchgate.netmaterialsproject.orgelectronicsandbooks.com However, depending on the orientation of the crystallographic axes, the space group can also be represented as Pbnm or Pcmn. cdmf.org.bracs.orggeoscienceworld.org Rietveld refinement of X-ray and neutron diffraction data has been instrumental in accurately determining the crystal structure parameters. cdmf.org.brgeoscienceworld.orgresearchgate.net These refinements have confirmed the orthorhombic symmetry and provided precise atomic positions and lattice parameters. cdmf.org.brmaterialsproject.org For instance, one study reported lattice parameters of a = 5.59 Å, b = 5.78 Å, and c = 8.02 Å for the Pnma space group. materialsproject.org

Table 3: Crystallographic Data for Orthorhombic CaZrO₃

| Parameter | Value | Citation |

| Crystal System | Orthorhombic | materialsproject.orgmaterialsproject.org |

| Space Group | Pnma (No. 62) | materialsproject.orgresearchgate.netmaterialsproject.orgelectronicsandbooks.com |

| Lattice Parameters | a = 5.59 Å, b = 5.78 Å, c = 8.02 Å | materialsproject.org |

Polymorphism and Phase Transitions in Zirconia-Calcium Oxide Systems

Pure zirconium dioxide (ZrO₂) exhibits a polymorphic nature, transitioning through different crystal structures with changes in temperature. The addition of calcium oxide as a dopant plays a crucial role in stabilizing certain phases of zirconia, which is essential for many of its applications.

Pure zirconia exists in a monoclinic (m) phase at room temperature. harvard.edugc.dentalgc.dental Upon heating, it transforms to a tetragonal (t) phase at approximately 1170°C and subsequently to a cubic (c) phase at temperatures above 2370°C. harvard.eduresearchgate.netmdpi.com The monoclinic to tetragonal transformation is martensitic in nature and is associated with a significant volume increase and shear strain, which can lead to cracking in pure zirconia ceramics upon cooling. harvard.edumdpi.com

The addition of calcium oxide (CaO) as a stabilizer can alter this phase transformation behavior. harvard.edujcpr.or.kr By doping with sufficient amounts of calcium, the high-temperature tetragonal or cubic phases can be partially or fully stabilized at room temperature. harvard.edujcpr.or.krmdpi.com For example, studies have shown that with 16 mol% calcium doping, sintering at 1400°C can lead to an almost fully stabilized cubic phase of zirconia. researchgate.net The resulting material is often a multiphase ceramic, consisting of a mixture of monoclinic, tetragonal, and/or cubic phases, depending on the concentration of the calcium dopant and the thermal history. harvard.eduresearchgate.netoulu.fi

The stabilization of the tetragonal and cubic phases of zirconia by calcium doping is primarily attributed to the creation of oxygen vacancies in the ZrO₂ lattice. mdpi.comresearchgate.net When Ca²⁺ ions substitute for Zr⁴⁺ ions in the crystal lattice, charge neutrality is maintained by the formation of oxygen vacancies. researchgate.netnih.gov

These oxygen vacancies play a critical role in reducing the strain energy associated with the crystal structure, thereby making the tetragonal or cubic phases energetically more favorable at lower temperatures. researchgate.net The presence of these vacancies effectively lowers the coordination number of the zirconium ions, which is a key factor in the stabilization mechanism. researchgate.net The introduction of stabilizers like CaO lowers the temperature thresholds for the phase transformations and can prevent the destructive monoclinic to tetragonal transformation during cooling. jcpr.or.kr The resulting stabilized zirconia exhibits enhanced properties such as improved ionic conductivity and thermal stability. mdpi.com

Structural Disorder and Microstructural Evolution Studies

The structural integrity and performance of calcium zirconium oxide are intrinsically linked to its structural disorder and microstructural evolution under different conditions. Studies have shown that doping CaZrO₃ with other elements can induce structural disorder, which in turn influences its properties. For instance, the introduction of trivalent cations like lanthanum (La³⁺), gadolinium (Gd³⁺), or ytterbium (Yb³⁺) can stabilize the tetragonal or cubic phases of zirconia (ZrO₂) by creating oxygen vacancies and causing structural deformation. mdpi.com This stabilization is crucial for preventing detrimental phase transformations, such as the transition from the tetragonal to monoclinic phase, which can lead to cracking and a reduction in mechanical properties. mdpi.com

The microstructural evolution of CaZrO₃ is also a key area of investigation. Heat treatments can significantly alter the microstructure. For example, in yttria-stabilized zirconia (YSZ), heat treatments at temperatures ranging from 1000°C to 1400°C have been observed to cause changes in intralamellar microcracks and interlamellar pores. researchgate.net At higher temperatures, a transformation from long, columnar grains to equiaxed grains occurs, and eventually, the lamellar structure disappears entirely. researchgate.net This evolution of the microstructure directly impacts the material's thermal conductivity. researchgate.net

In the context of CaZrO₃ synthesis, the process itself dictates the initial microstructure. For instance, nanoparticles of CaZrO₃ obtained through a microwave-assisted hydrothermal method followed by heat treatment exhibit agglomerates of particles, with the size of the crystallites and the degree of agglomeration being dependent on the final heat treatment temperature. cdmf.org.br

Advanced Structural Characterization Methodologies

A suite of advanced analytical techniques is employed to probe the intricate structural details of this compound, from its crystal lattice to its micro- and nanostructure.

X-ray diffraction (XRD) is a fundamental and powerful tool for identifying the crystalline phases present in this compound and for determining its crystal structure. The Rietveld refinement method, a technique that fits a theoretical diffraction pattern to the experimental data, is particularly valuable for obtaining detailed structural information. wikipedia.orgyoutube.com This includes precise lattice parameters, atomic positions, and quantitative phase analysis. lucideon.com

Studies have utilized XRD and Rietveld refinement to investigate the phase composition of calcium-doped zirconia. researchgate.net For example, it has been shown that while pure zirconia exists in a monoclinic phase, doping with calcium can stabilize both monoclinic and cubic phases. researchgate.netaip.org The degree of cubic phase stabilization increases with higher sintering temperatures and dopant concentrations. researchgate.net Rietveld refinement has been instrumental in quantifying the percentage of each phase present. researchgate.netunesp.br Furthermore, XRD analysis can reveal the presence of secondary phases, such as the perovskite CaZrO₃ phase, which can form at specific sintering temperatures. researchgate.netresearchgate.net

Below is a table summarizing the crystallographic data for Ca₇Zr(PO₄)₆, a related calcium zirconium phosphate (B84403) compound, obtained through XRD.

| Property | Value |

| Compound | Ca₇Zr(PO₄)₆ |

| Crystal System | Cubic |

| Space Group | I-43d (No. 220) |

| Lattice Parameter (a) | 0.98338(1) nm |

| Cell Volume (V) | 0.95097(3) nm³ |

| Formula Units per Cell (Z) | 2 |

| Calculated Density (Dx) | 3.29 Mg m⁻³ |

| Data sourced from a study on a new calcium zirconium phosphate. researchgate.net |

Powder neutron diffraction offers a complementary technique to XRD for structural analysis. Neutrons are highly penetrating and their scattering cross-section is sensitive to light elements like oxygen, making it a powerful tool for determining the precise positions of all atoms in the crystal lattice of materials like CaZrO₃. acs.org

A powder neutron diffraction study of CaZrO₃ confirmed its perovskite structure and provided detailed information about its atomic arrangement. rudmet.ru This technique is particularly advantageous over X-rays for locating light atoms in the presence of heavy atoms due to the nature of neutron scattering. acs.org Neutron diffraction has been a key method in revealing the structural details of perovskites and other complex oxides. acs.orgrudmet.ru

Raman spectroscopy is a sensitive technique for probing the short-range order and identifying different crystalline and amorphous phases in materials. It relies on the inelastic scattering of light by molecular vibrations. gia.edu Different crystal structures and phases of a material will exhibit unique Raman spectra, allowing for their identification. gia.eduresearchgate.net

In the study of calcium-doped zirconia, Raman spectroscopy has been used in conjunction with XRD to confirm phase identification. researchgate.net It is particularly useful for distinguishing between the tetragonal and cubic phases of zirconia, which can be challenging to differentiate using XRD alone due to their similar long-range structures. researchgate.net The presence of specific Raman peaks can confirm the existence of the tetragonal phase, while the emergence of broad bands can indicate an amorphous or disordered structure. gia.eduresearchgate.net For example, studies have shown that the Raman spectra of CaZrO₃ synthesized via a microwave-assisted hydrothermal route reveal the presence of both stoichiometric and non-stoichiometric phases. cdmf.org.br

The following table shows the characteristic Raman peaks for different zirconia phases.

| Phase | Raman Peak Positions (cm⁻¹) |

| Monoclinic ZrO₂ | 102 (Ag), 179 (Bg+Ag), 222 (Bg), 309, 333 (Bg), 348, 381 (Ag+Bg), 475 (Ag), 502, 538, 558, 615, 635 (Ag) |

| Tetragonal ZrO₂ | 146 (B1g), 266 (Eg) |

| Cubic ZrO₂ | Broad band around 615 cm⁻¹ |

| Data compiled from various Raman spectroscopy studies of zirconia. researchgate.net |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the microstructure of materials at high magnifications. SEM provides detailed information about the surface topography and morphology of a sample, while TEM allows for the imaging of the internal structure, including crystallites, grain boundaries, and defects. wikipedia.orgkoreamed.org

SEM analysis of this compound powders reveals details about particle size, shape, and the degree of agglomeration. researchgate.netrudmet.ru For instance, SEM images have shown that CaZrO₃ powders synthesized at 1300°C consist of friable particles that are easily disagglomerated. rudmet.ru In studies of zirconia-based glass-ceramics, SEM has been used to observe the evolution of crystal morphology during heat treatment, showing snowflake-like cubic-zirconia crystals and zirconolite crystals composed of many individual crystals. acs.org

TEM provides even higher resolution insights into the nanostructure. High-resolution TEM (HRTEM) can visualize the atomic lattice of a material. unesp.br In the case of CaZrO₃, TEM has been used to reveal the characteristic coherent twin structure within the material. iaea.org TEM analysis of zirconia nanoparticles synthesized by various methods has confirmed their polycrystalline nature and revealed that they are composed of agglomerates of nanoparticles. unesp.brresearchgate.net

Convergent-beam electron diffraction (CBED) is a specialized electron diffraction technique that provides detailed information about the crystal symmetry of a material from very small regions, often on the nanometer scale. nist.govnih.gov By analyzing the symmetry of the diffraction patterns, the point group and space group of the crystal can be determined. nih.govroyalsocietypublishing.org

CBED has been instrumental in determining the crystal symmetry of CaZrO₃ and in understanding the crystallography of its twin structures. iaea.org The technique allows for the independent determination of the cell parameters and space-group symmetry, which can then be used to explain the observed twin structures. iaea.org The results from CBED are often consistent with those obtained from neutron diffraction, providing a powerful combination of techniques for comprehensive structural analysis. iaea.org

Electronic Structure and Computational Materials Science of Calcium Zirconium Oxide

First-Principles Quantum Mechanical Calculations

First-principles quantum mechanical calculations, which are based on the fundamental laws of quantum mechanics, serve as a powerful tool for investigating the intrinsic properties of materials without reliance on experimental data. These ab initio methods are crucial for understanding the electronic structure and predicting the behavior of complex compounds like calcium zirconium oxide (CaZrO₃).

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure and properties of many-body systems. arxiv.org This approach is effective in describing both the bulk and surface characteristics of materials like zirconia (ZrO₂) and its derivatives. aps.orgnih.gov DFT calculations have been utilized to optimize the crystal structure of cubic zirconia, predicting lattice parameters and elastic constants. scirp.orgscirp.org For instance, one study determined the Zr-O bond distance to be 2.1763 Å and the unit cell density as 6.4179 g/cm³. scirp.orgscirp.org Another DFT study on cubic zirconium dioxide reported a lattice constant of 5.107 Å and a Zr–O bond length of 2.21 Å. mdpi.com

DFT simulations are also instrumental in studying the properties of surfaces. Investigations into the surfaces of zirconia have predicted surface energies and relaxations for its different phases. aps.org For the (011) surfaces of barium zirconate (BaZrO₃), a related perovskite, DFT simulations have been used to study atomic structure and charge redistribution at different terminations. researchgate.net Such surface studies are critical for applications where surface interactions play a key role.

The Linear Muffin-Tin Orbital (LMTO) method is another first-principles approach used to calculate the electronic band structure of crystalline solids. ucdavis.edu This method has been applied to study the electronic structure of various materials, including rare-earth dialuminides. iastate.edu In the context of zirconium-based oxides, the LMTO method, in a tight-binding approximation, has been used to investigate the electronic structure, chemical bonding, and ionic transport in stabilized zirconium dioxide. researchgate.net This method provides valuable insights into the energy bands and the nature of electronic states within the material.

Band Structure and Density of States Analysis

The electronic band structure and the density of states (DOS) are fundamental concepts in solid-state physics that describe the quantum mechanical states that electrons can occupy in a material. These analyses are essential for understanding the electronic and optical properties of this compound.

The electronic properties of CaZrO₃ are significantly influenced by the hybridization of atomic orbitals. cdmf.org.br Theoretical band structure and DOS results indicate a strong covalent bonding character arising from the hybridization between the d-states of zirconium and the p-states of oxygen. cdmf.org.br This interaction between the zirconium d-orbitals and oxygen p-orbitals is a key feature of the electronic structure of this material. cdmf.org.br An electron density map can visually represent the hybridization among the atoms, showing the sharing of electrons in the diagonal plane formed by Zr-O-Ca-O-Zr atoms. cdmf.org.br

The band gap is a critical parameter that determines the electronic and optical properties of a material. For CaZrO₃, both theoretical calculations and experimental measurements have been performed to determine its band gap. A theoretical study using periodic quantum mechanical calculations predicted a direct band gap of 6.23 eV for the orthorhombic structure of CaZrO₃. cdmf.org.br Another theoretical investigation using a different computational approach obtained a direct band gap of 4.1 eV. researchgate.net

Experimentally, the band gap of orthorhombic CaZrO₃ has been determined to be 5.7 eV. cdmf.org.brresearchgate.net For comparison, the band gap of pure zirconia (ZrO₂) is approximately 5.1 eV to 5.4 eV. hzdr.defrontiersin.org The differences between theoretical and experimental values can be attributed to the approximations used in the computational methods. researchgate.net

| Property | Method | Value (eV) |

| CaZrO₃ Band Gap | Theoretical (PQMC) | 6.23 cdmf.org.br |

| Theoretical (FP-LAPW) | 4.1 researchgate.net | |

| Experimental | 5.7 cdmf.org.brresearchgate.net | |

| ZrO₂ Band Gap | Experimental | 5.1 - 5.4 hzdr.defrontiersin.org |

Fermi Energy Shift and Charge Transfer Dynamics upon Doping

The introduction of dopant atoms into the this compound (CaZrO₃) lattice fundamentally alters its electronic structure, leading to significant shifts in the Fermi energy (Eբ) and initiating dynamic charge transfer processes. These changes are pivotal in tailoring the material's electrical and optical properties for various applications. The nature of the dopant, whether it acts as an acceptor or a donor, dictates the direction of the Fermi level shift and the primary charge compensation mechanisms.

In its undoped state, this compound is reported to behave as a p-type semiconductor when exposed to air. The intentional introduction of dopants, typically trivalent cations like Scandium (Sc³⁺) or Yttrium (Y³⁺) substituting the Zr⁴⁺ site, exemplifies acceptor doping. This substitution introduces a net negative charge relative to the lattice, which must be compensated to maintain charge neutrality. This compensation primarily occurs through two mechanisms: the formation of oxygen vacancies or the creation of electron holes.

The process of acceptor doping moves the Fermi level closer to the valence band. This shift enhances the concentration of holes, which become the majority charge carriers, thereby increasing p-type conductivity. Computational studies on analogous perovskite systems, such as Scandium- and Yttrium-doped Strontium Zirconate (SrZrO₃), have shown the formation of deep acceptor levels approximately 0.6 eV above the valence band maximum. A similar phenomenon is anticipated in doped CaZrO₃, where the acceptor dopants create localized energy states within the band gap, facilitating the excitation of electrons from the valence band and leaving behind mobile holes.

Conversely, donor doping, which would involve substituting Ca²⁺ or Zr⁴⁺ with a higher-valent cation, would be expected to introduce excess electrons. This would shift the Fermi level closer to the conduction band, increasing the concentration of electrons as the majority charge carriers and inducing n-type conductivity.

The dynamics of charge transfer are intricately linked to the creation of defects, particularly oxygen vacancies. In the case of acceptor doping, the formation of oxygen vacancies is a dominant charge compensation mechanism. These vacancies can then be filled by protons when the material is exposed to a hydrogen-containing atmosphere, leading to protonic conductivity. The interaction between dopant ions and these defects can also lead to the formation of defect pairs, which can influence charge carrier mobility.

The following tables provide a conceptual overview of the expected effects of acceptor and donor doping on the electronic structure of this compound, based on established principles and findings from related perovskite materials.

Table 1: Expected Fermi Energy Shift in Doped this compound

| Dopant Type | Example Dopant (Substitution Site) | Expected Fermi Level Shift | Majority Charge Carrier |

|---|---|---|---|

| Acceptor | Sc³⁺ (on Zr⁴⁺ site) | Towards Valence Band | Holes (h⁺) |

| Acceptor | Y³⁺ (on Zr⁴⁺ site) | Towards Valence Band | Holes (h⁺) |

Table 2: Charge Compensation and Carrier Concentration in Acceptor-Doped CaZrO₃

| Dopant | Dopant Concentration | Primary Charge Compensation Mechanism | Effect on Hole Concentration |

|---|---|---|---|

| Scandium (Sc³⁺) | Low to moderate | Formation of oxygen vacancies (Vₒ••) and electron holes (h⁺) | Increase |

It is important to note that at higher temperatures, the thermal energy can lead to the delocalization of charge carriers, and the electronic behavior may transition from polaronic to more band-like conduction. The precise quantification of the Fermi level shift and charge carrier concentrations is dependent on the specific dopant, its concentration, and the operating conditions such as temperature and atmospheric composition.

Defect Chemistry and Non Stoichiometry in Calcium Zirconium Oxide Systems

Intrinsic Point Defect Thermodynamics

The stability and concentration of point defects in CaZrO₃ are governed by thermodynamic principles. Intrinsic defects are those that exist in a pure crystal in thermal equilibrium, without the presence of external impurities. nih.gov Their formation is an entropically driven process. nih.gov Key thermodynamic parameters, such as formation energies, determine the prevalence of different types of defects like vacancies. nih.gov

The energy required to create a vacancy by removing an atom from its lattice site is known as the formation energy. In CaZrO₃, the formation energies of calcium (V"Ca) and oxygen (V••O) vacancies are crucial as they are the most common types of intrinsic point defects. nih.gov

Theoretical calculations using density functional theory (DFT) have shown that the formation energies of these vacancies depend significantly on the chemical potential of the constituent elements, which relates to the synthesis conditions (e.g., oxygen-rich or oxygen-poor environments). nih.gov Under oxygen-rich conditions, the formation energy for a neutral calcium vacancy (VxCa) is significantly lower than that for a neutral oxygen vacancy (VxO). For instance, one study calculated the formation energy of VxCa to be 2.857 eV under Zr-poor/O-rich conditions, while the formation energy for VxO was 10.191 eV. nih.gov This indicates that under such conditions, calcium vacancies are thermodynamically more favorable to form than oxygen vacancies. nih.gov

Table 1: Calculated Formation Energies of Neutral Vacancies in CaZrO₃ under Different Conditions nih.gov

| Vacancy Type | Condition | Formation Energy (eV/defect) |

|---|---|---|

| VxCa | O-rich (Point A) | 2.857 |

| VxZr | O-rich (Point A) | 5.715 |

| VxO | O-rich (Point A) | 10.191 |

| VxCa | O-rich (Point B) | 2.540 |

| VxZr | O-rich (Point B) | 6.033 |

Note: Point A refers to Zr-poor conditions, while Point B refers to Ca-poor conditions. Both are oxygen-rich.

Vacancies in an ionic lattice like CaZrO₃ can exist in different charge states. A vacancy can be neutral (Vx), meaning it has the same charge as the lattice site it occupies, or it can be charged by trapping or losing electrons. nih.govresearchgate.net In Kröger-Vink notation, a calcium vacancy (V"Ca) is expected to have an effective charge of 2- relative to the Ca²⁺ lattice site, while an oxygen vacancy (V••O) has an effective charge of 2+ relative to the O²⁻ site.

The creation of charged vacancies influences the electronic structure of the material. For example, a neutral calcium vacancy (VxCa) acts as an acceptor, creating hole-like states that can lead to p-type conductivity, particularly under oxidizing conditions. nih.gov Conversely, a neutral oxygen vacancy (VxO) introduces a donor level near the conduction band, which can contribute to n-type electronic conductivity under reducing conditions. nih.gov The formation energies of charged vacancies are dependent on the Fermi level. nih.gov Calculations have shown that the formation energies of fully ionized (negatively charged) calcium and zirconium vacancies are higher than their neutral counterparts. nih.gov In contrast, creating ionized (positively charged) oxygen vacancies can be more favorable as it adds electrons to the system, compensating for occupied donor levels. nih.gov

null ⇌ V"Ca + V""Zr + 3V••O

The energy associated with this process is the Schottky reaction energy. Calculations have determined the full Schottky reaction energy for CaZrO₃ to be 6.331 eV per defect. nih.gov Partial Schottky reaction energies, involving the formation of vacancies with compensating oxides (CaO and ZrO₂), have also been calculated. nih.gov

Table 2: Calculated Schottky Reaction Energies in CaZrO₃ nih.gov

| Reaction Type | Reaction Equation | Reaction Energy (eV/defect) |

|---|---|---|

| Full Schottky | CaZrO₃ ⇌ CaO + ZrO₂ | 0.317 |

| Partial Schottky (CaO) | CaO ⇌ V"Ca + V••O | 5.341 |

| Partial Schottky (ZrO₂) | ZrO₂ ⇌ V""Zr + 2V••O | 9.049 |

An anti-Schottky defect is the opposite of a Schottky defect, involving the formation of interstitials instead of vacancies. illinois.edu For CaZrO₃, this would involve the creation of calcium, zirconium, and oxygen interstitials. Generally, the formation energies for interstitials in closely packed structures like perovskites are high, making anti-Schottky defects less common than Schottky defects. illinois.edu

Defect Clustering and Ordering Phenomena

The interaction between different types of defects, such as the association of cation vacancies and oxygen vacancies, can also occur. For instance, in calcia-stabilized zirconia, it has been proposed that neutral pairs or clusters of calcium ions and oxygen vacancies form. researchgate.net This pairing can affect the mobility of the oxygen vacancies and thus the ionic conductivity of the material. researchgate.net Defect ordering can lead to the formation of new, ordered phases or superstructures within the crystal lattice, which can significantly alter the material's properties. nih.govresearchgate.net

Influence of Defect Chemistry on Charge Transport Phenomena

The presence, concentration, and mobility of charged point defects, primarily oxygen vacancies and electronic charge carriers (electrons and holes), dictate the electrical conductivity of CaZrO₃. The material can exhibit both ionic and electronic conductivity, with the dominant mechanism depending on factors like temperature, oxygen partial pressure, and the presence of dopants. jst.go.jpresearchgate.net

Electronic conductivity arises from the movement of electrons or electron holes. As discussed, different point defects can introduce electronic charge carriers. Oxygen vacancies can create donor electrons, while calcium vacancies can create acceptor holes. nih.gov Consequently, the electronic conductivity of CaZrO₃ is highly sensitive to the surrounding atmosphere. In oxygen-rich atmospheres and at high temperatures, the dominant charge carriers are often positive holes (p-type conductivity). jst.go.jp Conversely, in oxygen-poor (reducing) atmospheres, electronic conduction via electrons (n-type) or ionic conduction via oxygen vacancies may dominate. jst.go.jpresearchgate.net Therefore, stoichiometric CaZrO₃ is considered a mixed electron-oxygen ion conductor. researchgate.net

Role of Oxygen Vacancies in Ionic Conductivity

In calcium zirconium oxide (CaZrO₃), the presence of oxygen vacancies is a critical factor governing its ionic conductivity. These vacancies, which are point defects in the crystal lattice where an oxygen ion is missing, serve as the primary charge carriers for ionic transport. The movement of oxide ions through the material is facilitated by these vacancies, allowing for conduction to occur, particularly at elevated temperatures.

The introduction of dopants with a lower valence than zirconium (Zr⁴⁺), such as calcium (Ca²⁺) when it substitutes Zr sites or other aliovalent cations, is a common method to increase the concentration of oxygen vacancies and thereby enhance ionic conductivity. To maintain charge neutrality within the crystal structure, the substitution of a Zr⁴⁺ ion by a Ca²⁺ ion necessitates the creation of an oxygen vacancy (V"O). This mechanism is fundamental to the design of zirconia-based solid electrolytes.

The relationship between dopant concentration and ionic conductivity is not always linear. While increasing the concentration of the stabilizing cation, such as calcium, generally leads to a higher concentration of oxygen vacancies and an initial increase in conductivity, a decrease in conductivity can be observed beyond an optimal concentration. This phenomenon is often attributed to the formation of defect clusters or vacancy ordering, which can impede the mobility of the oxygen ions.

Hole-Doped States under Oxidation Conditions

Under specific conditions, this compound can exhibit mixed ionic and electronic conductivity. The electronic component of this conductivity can be influenced by the presence of hole-doped states, particularly under oxidizing atmospheres. A hole, in this context, represents the absence of an electron in the valence band of the material and can act as a mobile positive charge carrier.

Theoretical studies based on first-principles calculations have indicated that a hole-doped state can be achieved in this compound containing neutral calcium vacancies under oxidation conditions. nih.gov The presence of a calcium vacancy (V"Ca) can lead to the formation of electron holes to maintain charge balance. These holes can become delocalized and contribute to p-type electronic conductivity.

The creation of these hole-doped states is dependent on the synthesis and processing conditions of the material. An oxidizing environment can promote the formation of cation vacancies, which in turn can lead to the generation of holes. This ability to introduce p-type conductivity allows for the tuning of the electrical properties of CaZrO₃, which can be advantageous for certain applications where mixed conduction is desirable.

Modeling of Defect Structures and Their Impact on Electronic Properties

The understanding of defect structures in this compound and their influence on its electronic properties has been significantly advanced through computational modeling, particularly using first-principles calculations based on density functional theory (DFT). These theoretical approaches allow for the investigation of the thermodynamics and electronic characteristics of various point defects, such as calcium, zirconium, and oxygen vacancies.

First-principles total energy calculations have been employed to evaluate the formation energies of both charge-neutral and charged intrinsic vacancies in orthorhombic CaZrO₃ under different synthesis conditions. nih.gov These calculations help in predicting the dominant defect types under specific environmental conditions (e.g., oxygen-rich or oxygen-poor).

The impact of these defects on the electronic band structure of CaZrO₃ is a key area of investigation. For instance, calculations have shown that the introduction of a neutral oxygen vacancy creates an occupied donor level near the conduction band minimum of the bulk material. nih.gov Conversely, the presence of calcium or zirconium vacancies can introduce triply degenerate anion-orbital like states that cross the Fermi level, indicating a modification of the electronic structure. nih.gov

By analyzing the changes in charge density and utilizing concepts like the atoms-in-molecules theory, researchers can elucidate the alterations in the electronic properties of CaZrO₃ upon the introduction of these vacancy defects. nih.gov This detailed theoretical insight into the defect chemistry is crucial for understanding and predicting the electrical conductivity and other electronic properties of non-stoichiometric this compound, paving the way for its use in advanced electronic devices. nih.gov

A-Site Non-Stoichiometry Effects on Phase Composition and Microstructure

A-site non-stoichiometry, which refers to a deviation from the ideal 1:1 ratio of A-site cations (calcium) to B-site cations (zirconium) in the perovskite structure (ABO₃), can have a significant impact on the phase composition and microstructure of this compound systems.

In cases of A-site deficiency (an excess of zirconium), the solubility of the A-site vacancies in the perovskite lattice is limited. Beyond a certain threshold, the precipitation of a secondary phase, typically zirconium oxide (ZrO₂), is observed. mdpi.comresearchgate.net This can lead to a multiphase ceramic. For instance, in calcia-stabilized zirconia with varying stoichiometric compositions, a combination of cubic zirconia, this compound (CaZrO₃), and zirconium oxide phases has been observed. researchgate.net

The presence of A-site non-stoichiometry can also influence the microstructure of the sintered ceramic. For example, A-site deficiency has been found to result in a significant decrease in electrical conductivity in undoped Ca₁₋ₓZrO₃ (x > 0.01), which is primarily attributed to an increased blocking behavior of the grain boundaries. mdpi.com This suggests that non-stoichiometry can affect not only the phases present but also the characteristics of the interfaces between grains.

Phase Equilibria and Thermodynamic Investigations of Calcium Zirconium Oxide Systems

Binary System Phase Diagrams (e.g., CaO-ZrO₂)

The binary system of calcium oxide (CaO) and zirconium dioxide (ZrO₂) is a critical foundation for understanding more complex systems. The phase diagram for the ZrO₂-CaO system illustrates the different phases that exist at various compositions and temperatures. quizlet.com

A key feature of this system is the formation of the compound calcium zirconate (CaZrO₃) at approximately 50 mol% CaO. quizlet.com This is the only stoichiometric compound reported in the system. researchgate.net Pure ZrO₂ exists in three different crystal structures: monoclinic, tetragonal, and cubic. quizlet.com The addition of CaO as a stabilizing agent can prevent the destructive tetragonal-to-monoclinic phase transformation that occurs in pure zirconia upon cooling. quizlet.com

The CaO-ZrO₂ phase diagram shows a region of cubic solid solution that is stable at high temperatures. researchgate.net The extent of this cubic solid solution field has been determined through various high-temperature experimental techniques. researchgate.net For instance, at 1300°C, the cubic solid solution exists for CaO compositions between approximately 14 and 18 mol%, and this range widens at higher temperatures. researchgate.net

The system also exhibits one eutectic reaction at approximately 2250°C and 23 wt% CaO, where the liquid phase transforms into a solid mixture of cubic ZrO₂ and CaZrO₃. quizlet.comchegg.com Additionally, two eutectoid reactions are present at lower temperatures and different CaO concentrations, for example, at 1000°C with 2.5 wt% CaO and at 850°C with 7.5 wt% CaO. quizlet.com Below a eutectoid temperature of 1066°C, the cubic solid solutions are expected to decompose, though this transformation can be slow, allowing the cubic phase to be retained in a metastable state at lower temperatures. researchgate.net

Table 1: Key Features of the CaO-ZrO₂ Binary Phase Diagram

| Feature | Temperature (°C) | Composition (wt% CaO) | Phases Involved |

|---|---|---|---|

| Eutectic Reaction | ~2250 | ~23 | Liquid ↔ Cubic ZrO₂ + CaZrO₃ |

| Eutectoid Reaction 1 | 1000 | 2.5 | Cubic ZrO₂ ↔ Tetragonal ZrO₂ + CaZr₄O₉ |

| Eutectoid Reaction 2 | 850 | 7.5 | Cubic ZrO₂ ↔ Monoclinic ZrO₂ + CaZr₄O₉ |

| Compound Formation | 2345 (Melting Point) | ~31 (50 mol%) | CaZrO₃ |

Ternary System Phase Diagrams (e.g., CaO-ZrO₂-Al₂O₃, ZrO₂-MgO-CaO, ZrO₂-MgO-CaO-SiO₂)

The addition of a third component to the CaO-ZrO₂ system creates a ternary system with more complex phase relationships. These diagrams are essential for understanding the interactions of calcium zirconium oxide with other materials in multicomponent systems, such as in refractory applications.

In the CaO-ZrO₂-Al₂O₃ system, phase equilibria have been studied to optimize the composition of materials like nozzles for continuous steel casting. elsevierpure.com By determining the liquidus projections, eutectic and peritectic lines can be estimated. elsevierpure.com This allows for the identification of compositions with high melting points and stability in contact with molten metals.

The ZrO₂-MgO-CaO ternary system has been evaluated thermodynamically by combining the descriptions of the constituent binary systems. capes.gov.br The calculated phase diagram, often presented as isothermal sections and a projection of the liquidus surfaces, shows reasonable agreement with experimental data. capes.gov.brresearchgate.net These diagrams map out the primary phase fields for the various solid solutions and compounds that can form.

For the more complex ZrO₂-MgO-CaO-SiO₂ quaternary system, understanding the phase equilibria is crucial for applications such as thermal barrier coatings and advanced refractories. Pseudo-ternary phase diagrams are often constructed to visualize the phase relationships by keeping the concentration of one component or a ratio of components constant. For instance, a pseudo-ternary diagram of the (CaO + MgO)-SiO₂-Al₂O₃ system can be used to understand the effect of raw material composition on the liquidus temperatures of slags. mdpi.com

Stability Regions of Ordered Phases (e.g., CaZr₄O₉, Ca₆Zr₁₉O₄₄)

Within the CaO-ZrO₂ system, specific ordered phases can form under certain conditions of temperature and composition. Two such phases are CaZr₄O₉ and Ca₆Zr₁₉O₄₄. psu.edu The formation and stability of these ordered structures influence the properties of calcia-stabilized zirconia.

CaZr₄O₉ is one of the ordered phases found in this system. psu.edu During the cooling process of a CaZrO₃/ZrO₂ eutectic composition, the stabilized zirconia phase can transform into the stoichiometric compound Ca₆Zr₁₉O₄₄, which upon further cooling, can separate into the CaZr₄O₉ phase and CaZrO₃. researchgate.net However, some studies suggest that CaZr₄O₉ may be a metastable phase. psu.edu

Ca₆Zr₁₉O₄₄ is considered an equilibrium ordered phase in the ZrO₂-CaO system. psu.edu This phase has been found to disorder at a temperature of 1355 ± 15°C. psu.edu The presence and transformation of these ordered phases are critical for controlling the microstructure and, consequently, the mechanical and thermal properties of the material.

Experimental Methods for Phase Equilibria Determination (e.g., Quenching Technique, Electron Probe Microanalysis)

The determination of phase diagrams for high-temperature ceramic systems like this compound relies on precise experimental techniques. A common and effective approach is the quenching technique . nih.govresearchgate.netresearchgate.net This method involves heating a sample to a specific temperature and holding it for a duration sufficient to achieve equilibrium. uq.edu.au The sample is then rapidly cooled, or "quenched," to room temperature, preserving the high-temperature phase assemblage for analysis. nih.gov This technique is widely used for establishing solidus and liquidus curves in phase diagrams. nih.gov

Following quenching, the identification and chemical composition of the phases present are determined using various analytical methods. X-ray diffraction (XRD) is used for phase identification by analyzing the crystal structure of the material. elsevierpure.comnih.gov To measure the chemical compositions of the individual phases, electron probe microanalysis (EPMA) is extensively employed. uq.edu.auprobesoftware.comsnu.ac.kr EPMA is a non-destructive technique that uses a focused electron beam to generate characteristic X-rays from the elements within a microscopic area of the sample. ub.edupsu.edu This allows for accurate quantitative compositional analysis of the different phases in equilibrium. probesoftware.comub.edu

The combination of the quenching technique with EPMA and XRD provides a powerful methodology for accurately mapping out complex phase diagrams of multicomponent oxide systems. researchgate.netuq.edu.ausnu.ac.kr

Thermodynamic Modeling and Optimization of Gibbs Energy Functions

Thermodynamic modeling provides a powerful tool for understanding and predicting phase equilibria in complex systems. The CALPHAD (Calculation of Phase Diagrams) approach is widely used for this purpose. This method involves developing thermodynamic models for the Gibbs energy of each phase in the system. d-nb.infomit.edu

For the CaO-ZrO₂ system, thermodynamic optimizations have been carried out based on a critical evaluation of all available experimental data, including phase diagram information and thermodynamic properties. researchgate.net The liquid phase is often described using models like the Modified Quasichemical Model, which accounts for short-range ordering. researchgate.net Solid solutions are modeled considering their defect structures. researchgate.net

The process involves creating mathematical descriptions for the Gibbs energy of each phase as a function of temperature and composition. Adjustable parameters within these models are optimized to achieve the best possible fit to the experimental data. mit.edu This results in a self-consistent thermodynamic database that can be used to calculate phase diagrams and other thermodynamic properties, even in regions where experimental data may be scarce. researchgate.netmit.edu This approach not only allows for the reproduction of known phase equilibria but also helps in identifying discrepancies among experimental datasets and in predicting metastable phase formations. researchgate.netresearchgate.net

Eutectic Compositions and Solidification Behavior

The solidification behavior of this compound systems is of great importance for processes involving melting and cooling, such as in the casting of refractory materials or the formation of eutectic composites. The CaO-ZrO₂ binary phase diagram features a eutectic reaction at approximately 2200°C. researchgate.net At the eutectic composition, the liquid phase solidifies to form a fine-grained mixture of the CaZrO₃ phase and CaO-stabilized ZrO₂. researchgate.net

The microstructure of the solidified material is influenced by the cooling rate. Rapid solidification processes can lead to the formation of fine, lamellar eutectic structures. researchgate.net Understanding the solidification path is crucial for controlling the final microstructure and properties of the material. For instance, in the solidification of a CaZrO₃/ZrO₂ eutectic composition, the CaZrO₃ phase and stabilized zirconia phases crystallize first. researchgate.net Subsequent cooling can lead to further phase transformations in the solid state, as discussed in the context of ordered phases.

In more complex systems, such as the Al₂O₃-ZrO₂ system, the solidification behavior can lead to the formation of multiphase ceramics with dendritic and eutectic microstructures. scientific.net The study of solidification paths helps in designing materials with desired properties, such as high strength and thermal shock resistance.

Synthesis Methodologies and Processing Techniques for Calcium Zirconium Oxide

Solid-State Reaction Synthesis

The conventional and most straightforward method for producing calcium zirconium oxide is the solid-state reaction. researchgate.net This technique involves the high-temperature reaction of powdered precursors, relying on atomic diffusion through the crystal lattices of the reactants. researchgate.net It is a widely used method for industrial-scale production due to its simplicity and cost-effectiveness. researchgate.net

The formation and crystallinity of the CaZrO₃ phase are highly dependent on the calcination temperature and the duration of the heat treatment. Studies have shown that the reaction between calcium oxide (CaO) and zirconium dioxide (ZrO₂) typically requires high temperatures, often in the range of 1300°C to 1500°C, for the synthesis to be complete. researchgate.netresearchgate.net

Research investigating the phase evolution of CaZrO₃ from a mixture of calcium carbonate (CaCO₃) and ZrO₂ has provided detailed insights into the optimal thermal processing conditions. Using thermal analysis, it was determined that the decomposition of CaCO₃ occurs, followed by the solid-state reaction at higher temperatures. researchgate.net X-ray diffraction (XRD) analysis of powders calcined for 4 hours at various temperatures revealed that while the orthorhombic perovskite structure of CaZrO₃ forms at temperatures from 900°C to 1400°C, it is often accompanied by unreacted precursor phases like ZrO₂ and CaCO₃ at lower temperatures. researchgate.net The intensity of the characteristic CaZrO₃ peaks sharpens with increasing temperature, indicating improved crystallinity. researchgate.net For instance, complete phase formation with high purity is often achieved after calcination at 1300°C for 4 hours. researchgate.net

The synthesis temperature can be significantly lowered using variations like the molten salt method, where a eutectic salt mixture provides a liquid medium for the reaction. In one such study, CaZrO₃ began to form at approximately 600°C, and a single-phase product with a particle size of 90-95 nm was obtained after heating for just 3 hours at 700°C. ut.ac.irresearchgate.net

Table 1: Effect of Calcination Temperature on CaZrO₃ Synthesis via Solid-State Reaction

| Calcination Temperature (°C) | Duration (hours) | Precursors | Method | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 900 - 1400 | 4 | CaCO₃, ZrO₂ | Conventional Solid-State | Orthorhombic CaZrO₃ forms, but with residual ZrO₂ and CaCO₃ at lower temperatures. | researchgate.net |

| 1300 | 4 | CaCO₃, ZrO₂ | Conventional Solid-State | Sufficient for complete synthesis of the CaZrO₃ phase. | researchgate.net |

| 1300 - 1500 | Not Specified | CaO, ZrO₂ | Conventional Solid-State | Typical temperature range for complete reaction. | researchgate.netresearchgate.net |

| 700 | 3 | CaCl₂, Na₂CO₃, nano-ZrO₂ | Molten Salt Synthesis | Formation of single-phase CaZrO₃ with 90-95 nm particle size. | ut.ac.irresearchgate.net |

The choice of precursor materials is a critical factor in the solid-state synthesis of CaZrO₃. The most common and economically viable precursors are calcium oxide (CaO) or calcium carbonate (CaCO₃) as the calcium source, and monoclinic zirconium dioxide (ZrO₂) as the zirconium source. researchgate.netresearchgate.net When CaCO₃ is used, it first decomposes at elevated temperatures to form reactive CaO, which then reacts with ZrO₂. researchgate.net

The reactivity and particle size of the precursors can influence the reaction kinetics. Using nano-sized precursor powders, such as nano-ZrO₂, can increase the surface area and contact points between reactants, potentially lowering the required synthesis temperature and duration. ut.ac.irresearchgate.net Other precursors, although less common in conventional solid-state reactions, can also be employed. For instance, zirconium oxynitrate (ZrO(NO₃)₂) can serve as a zirconium source, though it is more frequently used in wet chemical routes.

Wet Chemical Routes

Wet chemical synthesis methods offer several advantages over solid-state reactions, including better stoichiometric control, higher product purity, lower synthesis temperatures, and the ability to produce fine, homogeneous nanopowders. researchgate.net These methods involve dissolving precursors in a solvent and then inducing a chemical reaction to form a precursor solid, which is subsequently calcined.

The sol-gel method is a versatile technique for producing high-purity, nanocrystalline CaZrO₃. This process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides or salts, to form a "sol" (a colloidal suspension of solid particles in a liquid). This sol is then converted into a "gel," a solid network containing the solvent. Subsequent drying and calcination of the gel yield the final ceramic powder. researchgate.net

Various precursors can be used in the sol-gel synthesis of CaZrO₃. One route employs calcium acetate (B1210297) (Ca(CH₃COO)₂) and zirconium acetylacetonate (B107027) ([CH₃COCH=C(O⁻)CH₃]₄Zr) as starting materials. researchgate.net Another approach utilizes calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) and polyacetylacetonatozirconium, with citric acid used as a chelating agent. researchgate.net In this latter process, the characteristic peaks of the CaZrO₃ phase were observed after heat treatment at 700°C. researchgate.net The crystallization temperature can be as low as 600°C, with well-defined crystalline films being formed after annealing at 650-700°C. researchgate.net

Co-precipitation is another effective wet chemical method for synthesizing homogeneous CaZrO₃ powders. This technique involves dissolving soluble salts of calcium and zirconium in a solvent, followed by the simultaneous precipitation of their hydroxides, carbonates, or oxalates by adding a precipitating agent or changing the solution's pH. researchgate.netcuneyttas.com The resulting intimate mixture of precursors is then filtered, dried, and calcined at a relatively low temperature to form the desired CaZrO₃ phase.

A common set of starting materials includes aqueous solutions of calcium chloride (CaCl₂·2H₂O) and zirconium oxychloride (ZrOCl₂·8H₂O). cuneyttas.com In one variation, ethylenediaminetetraacetic acid (EDTA) is used as a chelating agent to form stable complexes with the metal cations. The mixed hydroxide (B78521) precursors are then precipitated by adding a strong base like sodium hydroxide (NaOH). cuneyttas.com The amorphous precipitate is subsequently calcined, with studies showing that temperatures around 1200°C are sufficient to produce phase-pure, sub-micron CaZrO₃ powders. cuneyttas.com

The Polymeric Precursor Method (PPM), often referred to as the Pechini method, is a chelate-based route that allows for the synthesis of complex oxides at low temperatures. cdmf.org.br This method involves the formation of a polymeric resin containing a homogeneous distribution of metal cations. Typically, a metal salt is dissolved in a solution containing a chelating agent, such as citric acid, which forms stable chelates with the metal ions. A polyhydroxy alcohol, like ethylene (B1197577) glycol, is then added, and upon heating, a polyesterification reaction occurs, resulting in a polymeric resin. This process effectively traps the metal chelates within the polymer network, preventing segregation. cambridge.org

The resulting resin is then pyrolyzed to remove the organic components and subsequently calcined at a moderate temperature to crystallize the CaZrO₃ phase. cdmf.org.br This method has been successfully used to produce fine CaZrO₃ powders at temperatures as low as 650°C through the thermal decomposition of calcium zirconyl citrate (B86180) precursors. cambridge.org

Table 2: Comparison of Wet Chemical Synthesis Routes for CaZrO₃

| Synthesis Method | Typical Precursors | Key Process Steps | Calcination Temperature (°C) | Advantages | Reference(s) |

|---|---|---|---|---|---|

| Sol-Gel | Calcium Acetate, Zirconium Acetylacetonate; Calcium Nitrate, Polyacetylacetonatozirconium | Formation of sol, gelation, drying, calcination. | 650 - 700 | High purity, nanocrystalline powders, good homogeneity. | researchgate.netresearchgate.net |

| Co-precipitation | Calcium Chloride, Zirconium Oxychloride, EDTA | Dissolution of salts, simultaneous precipitation, filtering, drying, calcination. | ~1200 | Homogeneous precursor mixture, sub-micron powders. | researchgate.netcuneyttas.com |

| Polymeric Precursor Method (PPM) | Metal salts, Citric Acid, Ethylene Glycol | Chelation of metal ions, polyesterification to form a resin, pyrolysis, calcination. | ~650 | Low synthesis temperature, excellent compositional control. | cdmf.org.brcambridge.org |

Citrate and Malate (B86768) Routes

Wet-chemical synthesis methods utilizing organic acid precursors, such as the citrate route, offer a low-temperature alternative to traditional solid-state reactions for producing fine this compound powders.

The citrate precursor method involves the use of calcium zirconyl citrates as molecular precursors. This technique ensures a homogeneous, molecular-level mixing of the calcium and zirconium ions, which is retained during thermal decomposition. The synthesis pathway proceeds through a multi-step process where the thermal decomposition of the citrate precursors first yields an ionic oxycarbonate intermediate (Ca₂Zr₂O₅CO₃). Subsequent heating of this intermediate leads to the formation of fine CaZrO₃ powders at temperatures as low as 650 °C. This represents a significant reduction in synthesis temperature compared to conventional methods.

While the citrate route is documented, specific research detailing a malate route for the synthesis of this compound is less common in the available literature. However, the principles of using malic acid as a chelating agent to form a stable precursor gel, similar to the citrate method, are widely applied in the synthesis of other complex oxides.

Table 1: Parameters for Citrate Route Synthesis of CaZrO₃

| Parameter | Description | Reference |

|---|---|---|

| Precursor | Calcium zirconyl citrate | |

| Intermediate Phase | Ionic oxycarbonate (Ca₂Zr₂O₅CO₃) | |

| Formation Temperature | As low as 650 °C | |

| Key Advantage | Low-temperature synthesis, molecular-level homogeneity |

Advanced Chemical Synthesis Approaches

Advanced chemical synthesis methods enable the production of nanomaterials with tailored properties, such as high surface area and controlled particle size.

Solution Combustion Synthesis (SCS) is a rapid and efficient method for producing finely dispersed, nanoscale this compound powders. The process involves the exothermic reaction of an aqueous solution containing metal nitrates (e.g., calcium nitrate, zirconyl nitrate) and an organic fuel.

Commonly used fuels include urea, glycine, β-alanine, and citric acid. The process begins by heating the aqueous precursor solution to evaporate water, forming a viscous gel. Upon further heating to the ignition temperature (e.g., 300-500 °C), the gel undergoes a self-sustaining, vigorous combustion reaction. This reaction releases a large volume of gases, which dissipates heat and results in a voluminous, foam-like, and finely powdered oxide product. The resulting powders are often highly reactive and may require a subsequent calcination step (e.g., at 900 °C) to achieve full crystallization of the single-phase CaZrO₃.

Table 2: Overview of Solution Combustion Synthesis for CaZrO₃

| Parameter | Typical Materials/Conditions | Reference |

|---|---|---|

| Oxidizers | Calcium nitrate (Ca(NO₃)₂), Zirconyl nitrate (ZrO(NO₃)₂) | |

| Fuels | Urea (CH₄N₂O), Glycine (C₂H₅NO₂), β-alanine (C₃H₇NO₂), Citric Acid (C₆H₈O₇) | |

| Ignition Temperature | ~220 °C to 500 °C | |

| Reaction Time | Typically completed in minutes | |

| Product Characteristics | Nanoscale, finely dispersed, high reactivity, foam-like powders |

Flame Spray Pyrolysis (FSP) is a versatile, single-step technique for the high-volume manufacturing of metal oxide nanoparticles. The process involves atomizing a liquid precursor solution, which contains calcium and zirconium compounds dissolved in a flammable solvent, directly into a high-temperature flame.

The fine droplets of the precursor solution are sprayed into the flame, where the solvent combusts, and the precursors decompose, nucleate, and condense to form nanoparticles. The rapid quenching that occurs as the particles move out of the high-temperature zone limits grain growth, resulting in small primary particle sizes. Key process parameters that influence the final product's characteristics—such as particle size, crystallinity, and morphology—include precursor concentration, flame temperature, and droplet size. This method is advantageous for its rapid, continuous production capabilities and for yielding crystalline, high-purity nanoparticles.

The surfactant template-ultrasound assisted method is a soft-chemistry approach used to create porous, nanostructured materials. While detailed application specifically for CaZrO₃ is not extensively documented, the principles are drawn from its use with similar materials like lithium zirconate and other perovskites.

In this method, a surfactant, such as cetyltrimethylammonium bromide (CTAB), is used to form micelles that act as a template for the formation of the inorganic structure. The calcium and zirconium precursors organize around these templates. The application of high-power ultrasound (sonication) serves multiple purposes: it promotes the dispersion of reactants, prevents particle agglomeration, and can reduce particle size. The cavitation effect, which involves the formation and collapse of microbubbles, generates localized high-pressure and high-temperature spots that enhance chemical reactivity. After the synthesis, the surfactant template is removed, typically by washing or calcination, leaving behind a porous nanostructure. The sonication time and surfactant concentration are critical parameters for controlling the final crystallite size and surface area of the material.

High-Temperature Processing and Consolidation

High-temperature methods are employed to produce dense, consolidated forms of this compound for applications requiring high mechanical strength and thermal stability, such as refractories.

Electrofusion, or electric arc melting, is a high-temperature process used to produce dense, fused-cast refractory materials, including calcium-stabilized zirconia and calcium zirconate. The method involves charging high-purity raw materials, typically calcium oxide (CaO) and zirconium dioxide (ZrO₂), into a three-phase electric arc furnace.

The materials are heated to temperatures well above their melting points (smelting temperatures can range from 2700 to 3500 °C). The intense heat from the electric arc melts the charge, forming a homogenous molten liquid. After the melting process is complete, the furnace is allowed to cool naturally, causing the molten material to solidify into a dense, crystalline ingot or frit. This fused material exhibits very low porosity compared to materials produced by solid-state sintering. The resulting product is then crushed and sized for use in refractory applications. A potential challenge is the evaporation of some CaO at the extremely high temperatures, which can slightly alter the stoichiometry and lead to the formation of a secondary phase like cubic zirconia.

Table 3: Typical Parameters for Electrofusion of CaO-ZrO₂

| Parameter | Description | Reference |

|---|---|---|

| Raw Materials | High-purity calcium oxide (CaO), Zirconium dioxide (ZrO₂) | |

| Equipment | Three-phase electric arc furnace | |

| Melting Temperature | 2700–3500 °C | |

| Cooling Process | Natural cooling to form a solid ingot | |

| Product Characteristics | Dense, low porosity, crystalline, fused-cast material |

Reaction Sintering

Reaction sintering is a prominent solid-state method for producing dense this compound ceramics. This technique involves the simultaneous chemical reaction of precursor powders and the sintering of the newly formed product into a coherent solid body at high temperatures. The process typically utilizes a mixture of a calcium source, such as Calcium Oxide (CaO) or Calcium Carbonate (CaCO3), and a zirconium source, most commonly Zirconium Dioxide (ZrO2).

The fundamental reaction proceeds via the solid-state diffusion of ions between the precursor particles. Studies on the kinetics of CaZrO3 formation from a ZrO2–CaCO3 system (1:1 molar ratio) indicate that the process consists of two main steps: the decomposition of CaCO3 to CaO, followed by the reaction of CaO with ZrO2 to form CaZrO3. The mechanism is primarily diffusional, with the best agreement between experimental and calculated data found using the Jander and Zhuravlev–Lesokhin–Tempelman diffusion models.

The choice of raw materials and processing parameters significantly influences the final product. For instance, CaZrO3-MgO composites can be fabricated by the reaction sintering of Zirconia and dolomite (B100054) (CaMg(CO3)2). In such processes, impurities within the natural dolomite can affect the microstructure, porosity, grain size, and phase composition of the final composite. Sintering temperatures for these reactions are typically in the range of 1350°C to 1450°C. Noticeable changes in the material's characteristics are observed as a function of the final sintering temperature.

The reaction to form CaZrO3 is widely reported in the literature, often occurring at the grain junctions and triple points where ZrO2 nanoparticles react with CaO. The particle size of the final product is largely determined by the morphology of the initial ZrO2 particles. While effective, solid-state synthesis can present challenges, such as volume expansion during the reaction and the potential for residual unreacted lime if temperatures are not sufficiently high.

Table 1: Parameters and Outcomes of Reaction Sintering for this compound

| Precursors | Sintering Temperature (°C) | Dwell Time | Key Findings |

|---|---|---|---|

| ZrO2 and Dolomite (CaMg(CO_3)_2) | 1350 - 1450 | Not Specified | Impurities in dolomite affect microstructure, porosity, and grain size. |

| ZrO2 and CaCO3 | 1000 - 1300 | Varied | Reaction kinetics are governed by diffusion models. |

| Zircon and Lime (CaO) | 1200 - 1500 | Up to 4 hours | A product assaying ~91% ZrO2 is obtained after leaching the product sintered at 1400°C for 2h. |

| CaO and ZrO2 | 1400 - 1600 | 2 - 4 hours | Increasing sintering temperature to 1600°C eliminates monoclinic phases, resulting in a fully cubic stabilized zirconia structure. |

Laser Floating Zone Technique for Directional Solidification

The Laser Floating Zone (LFZ) technique, also known as Laser-Heated Pedestal Growth (LHPG), is a sophisticated crucible-free method for growing high-quality single crystals and directionally solidified materials. This technique is particularly well-suited for materials with high melting points, like many oxide ceramics, and those that melt incongruently.

In the LFZ process, focused high-power laser radiation is used to create a molten zone on the top of a precursor rod (the "pedestal" or "feed rod"). A seed crystal is then introduced into this molten zone from above. By carefully pulling the seed and feed rods upwards or downwards, the molten zone is traversed along the feed rod, resulting in the growth of a single crystal with the orientation of the seed. The absence of a crucible minimizes contamination, which is a significant advantage over traditional methods like the Czochralski or Bridgman–Stockbarger techniques.

This method allows for precise control over thermal gradients, which are typically steep, enabling rapid growth rates. The use of multiple lasers can ensure a uniform temperature distribution around the circumference of the molten zone, which is critical for stable growth and minimizing thermal stress in the resulting crystal.

While specific studies detailing the directional solidification of pure this compound using LFZ are not widely available, the technique has been extensively used for a variety of other perovskite oxides and refractory materials. For example, single crystals of BaZrO3, another perovskite with a very high melting point (~2700°C), have been successfully grown using this method. The principles and parameters used for these related materials provide a strong foundation for the potential application of LFZ to CaZrO3 for producing single crystals or materials with controlled, aligned microstructures for advanced applications.

Table 2: Typical Parameters for the Laser Floating Zone Technique

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Laser Power | 10 - 200 W (up to 2 kW in some systems) | To create and sustain a stable molten zone at high temperatures. |

| Growth Rate (Pulling Speed) | A few mm/hr to tens of mm/hr | Controls the solidification front velocity, affecting microstructure and defect density. |

| Atmosphere | Air, Oxygen, Argon, or high pressure | Prevents decomposition and controls stoichiometry. |

| Rotation Rate (Seed/Feed) | 5 - 60 rpm | Enhances thermal and compositional homogeneity in the molten zone. |

Cryo-Milling and Mechanical Alloying for Nanosized Powders

Both cryo-milling and mechanical alloying are high-energy ball milling techniques capable of producing nanosized and nanostructured powders of this compound. These methods rely on severe plastic deformation to refine the microstructure of the precursor materials.

Cryo-Milling , or cryogenic milling, is a process where powder materials are milled in a cryogenic liquid, typically liquid nitrogen. The extremely low temperature (-196°C) makes the materials brittle, which facilitates fracture and leads to more efficient particle size reduction. A key advantage of cryo-milling is the suppression of recovery and recrystallization processes that would otherwise occur due to the heat generated during high-energy milling. This allows for the creation of powders with extremely fine, nanocrystalline grain structures. The process has been successfully applied to produce calcia-stabilized zirconia (CSZ) by milling Calcium Oxide and Zirconium Oxide powders in cryogenic conditions, which are then pressed and sintered.

Mechanical Alloying (MA) is a solid-state powder processing technique that involves the repeated cold welding, fracturing, and re-welding of powder particles in a high-energy ball mill. This process can be used to synthesize alloys and compounds, including CaZrO3, directly from elemental or compound powders at or near room temperature. The intense mechanical energy transferred to the powders leads to a progressive refinement of the particle and grain size down to the nanometer level. The final particle size can be controlled by balancing the rates of fracturing and welding, often with the use of a process control agent (PCA) to prevent excessive agglomeration.

Table 3: Parameters for Cryo-Milling and Mechanical Alloying

| Technique | Precursors | Milling Parameters | Resulting Particle/Crystallite Size |

|---|---|---|---|

| Cryo-Milling | CaO, ZrO2 | High-energy planetary ball mill in cryogenic conditions | Submicron-sized powders |

| Mechanical Alloying | Not Specified for CaZrO3 | Ball-to-powder ratio: ~10:1 or higher | Nanocrystalline structure |

Control of Particle Morphology, Size, and Agglomeration during Synthesis

The control of particle characteristics such as morphology, size, and the degree of agglomeration is critical for the performance of this compound powders in various applications. Wet-chemical synthesis routes, in particular, offer a high degree of control over these properties by manipulating reaction conditions.

The molten salt synthesis (MSS) method has been shown to be effective for producing CaZrO3 nanoceramics at relatively low temperatures. In one study, single-phase CaZrO3 with a particle size of 90–95 nm was successfully synthesized at 700°C with a holding time of 3 hours. The temperature was a critical factor; increasing it to 1000°C resulted in significant grain growth, with particle sizes increasing to the 180–200 nm range. The morphology of the synthesized particles often mimics that of the precursor powders (e.g., ZrO2), indicating a "template-growth" mechanism where the precursor particles act as templates for the formation of the product phase.

The microwave-assisted hydrothermal (MAH) method is another route that allows for the synthesis of CaZrO3 nanoparticles. This process involves nucleation via MAH followed by a crystallization heat treatment. The final crystallite size and phase composition are highly dependent on the post-synthesis annealing temperature. For example, crystallization of the CaZrO3 phase begins around 800°C, and after heat treatment at 1200°C, well-crystallized mixed-phase material with crystallites of about 75 nm can be obtained, though often with micrometer-sized agglomerates.

In general, factors that influence particle size and agglomeration include:

Temperature and Time: Higher synthesis or calcination temperatures and longer holding times generally lead to larger particle and crystallite sizes due to enhanced diffusion and grain growth.

Precursor Characteristics: The size and morphology of the starting materials can influence the final product, especially in template-mediated growth mechanisms.

Supersaturation: In precipitation and hydrothermal methods, the degree of supersaturation can affect nucleation and growth rates, thereby influencing particle size and the tendency for agglomeration.

Additives: The use of surfactants or other capping agents can control particle growth and prevent agglomeration by adsorbing onto the particle surfaces.

Agglomeration is a common challenge, particularly with nanoparticles, due to their high surface energy. The strength of these agglomerates can impact the processing of the powders and the density and microstructure of the final sintered ceramic. Therefore, careful control of synthesis parameters and post-synthesis processing steps are essential to achieve powders with the desired characteristics.

Table 4: Influence of Synthesis Parameters on CaZrO3 Particle Characteristics

| Synthesis Method | Parameter | Value | Effect on Particle Size/Morphology |

|---|---|---|---|

| Molten Salt Synthesis | Temperature | 700 - 900°C | 90 - 95 nm |

| Molten Salt Synthesis | Temperature | 1000°C | 180 - 200 nm (due to grain growth) |

| Molten Salt Synthesis | Holding Time | 3 hours | Optimum time for single-phase CaZrO3 at 700°C |

| Microwave-Assisted Hydrothermal (MAH) + Heat Treatment | Heat Treatment Temperature | 1200°C | Crystallite size of ~75 nm; formation of micrometer-sized agglomerates |

Dopant Effects and Tailored Material Engineering of Calcium Zirconium Oxide

Role of Calcium Doping on Zirconia Phase Stability

The addition of calcium oxide (CaO) as a dopant to zirconium dioxide (ZrO₂) is a well-established method for controlling the polymorphic phase transformations of zirconia. Pure zirconia exhibits a monoclinic crystal structure at room temperature, which transforms to a tetragonal phase at approximately 1170°C and a cubic phase above 2370°C. researchgate.netcdmf.org.br These transformations are accompanied by significant volume changes, leading to mechanical stress and potential cracking in ceramic components upon cooling. osti.gov Calcium doping mitigates this issue by stabilizing the high-temperature tetragonal and cubic phases at room temperature, a process critical for the practical application of zirconia-based ceramics. osti.govacs.orgnih.gov

Control of Monoclinic, Tetragonal, and Cubic Zirconia Phases

The stabilization of zirconia phases through calcium doping is highly dependent on both the dopant concentration and the thermal processing conditions, particularly the sintering temperature. The introduction of Ca²⁺ ions into the ZrO₂ lattice creates oxygen vacancies to maintain charge neutrality, which in turn stabilizes the higher-symmetry tetragonal and cubic structures.